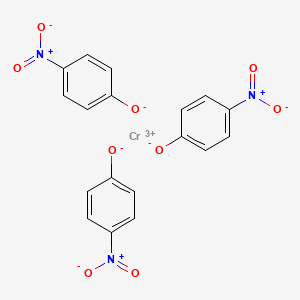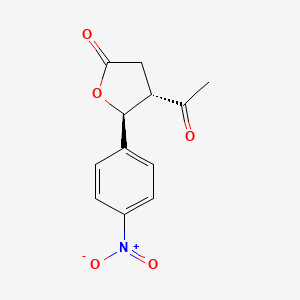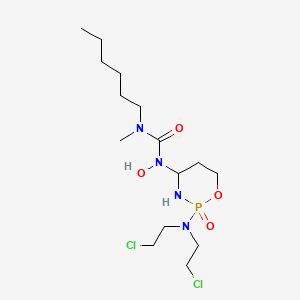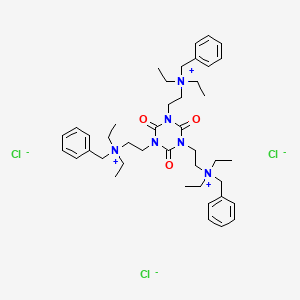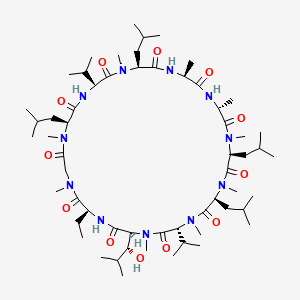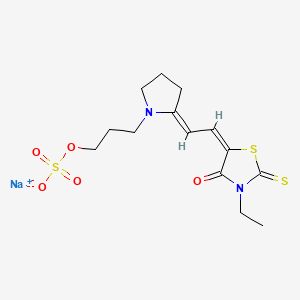
N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-aminobenzothiazine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Its derivatives have been evaluated for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: This compound has shown antihyperalgesic effects in neuropathic pain models.
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide: Known for its antibacterial properties.
Uniqueness
N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to inhibit acetylcholinesterase and its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
特性
CAS番号 |
108176-67-6 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20) |
InChIキー |
AMOPVPKHEQWRFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


